

# Defactinib & Avutometinib Combination: A Technical Overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

[Get Quote](#)

The most significant recent development for **Defactinib** is its **FDA accelerated approval in May 2025** for use in combination with avutometinib (as the co-packaged product **Avmapki Fakzynja**) for the treatment of adult patients with **KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC)** who have received prior systemic therapy [1] [2]. This combination represents a novel approach to targeting resistance mechanisms in cancer signaling pathways.

- **Mechanism of Action: Defactinib** is a second-generation inhibitor of **Focal Adhesion Kinase (FAK)**, a non-receptor tyrosine kinase. FAK is a key signal transducer for integrins and is involved in cell proliferation, survival, and migration. Its upregulation is a known resistance mechanism to therapies targeting the RAS/RAF/MEK/ERK (MAPK) pathway [3] [4].
  - **Avutometinib** is a unique **RAF-MEK clamp** that not only inhibits MEK kinase activity but also blocks MEK phosphorylation by RAF, creating a more complete and durable suppression of the MAPK pathway [5] [6].
  - The **synergistic effect** of this combination arises from simultaneously inhibiting the primary MAPK oncogenic driver (with avutometinib) and a key resistance pathway (with **defactinib**) [4].

The logical relationship and synergistic mechanism of the avutometinib and **defactinib** combination can be visualized in the following pathway diagram:



[Click to download full resolution via product page](#)

*Synergistic inhibition of oncogenic signaling and resistance pathways.*

## Key Clinical Trial Data and Efficacy

The approval and ongoing research are supported by several clinical trials, primarily the phase 1 FRAME trial and the phase 2 RAMP-201 trial. The data demonstrates promising efficacy, particularly in LGSOC.

The table below summarizes the key efficacy findings from these clinical studies:

| Trial Name    | Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Findings                               |
|---------------|-------|--------------------|-------------------------------|----------------------------------------|--------------------------------------------|
| FRAME [5] [7] | 1     | LGSOC (n=26)       | 42.3% (11/26)                 | 20.1 months                            | Demonstrated proof-of-concept; ORR was 58% |

| Trial Name                          | Phase | Patient Population        | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Findings                                                                                       |
|-------------------------------------|-------|---------------------------|-------------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------|
|                                     |       |                           |                               |                                        | (7/12) in KRAS-mutant and 33% (4/12) in KRAS wild-type patients.                                   |
| <b>RAMP-201</b> (Interim) [8] [4]   | 2     | LGSOC (n=29, combo arm)   | 45% (13/29)                   | Not Reached (at cutoff)                | 86% of patients experienced tumor shrinkage. ORR was 60% in KRAS-mutant and 29% in KRAS wild-type. |
| <b>RAMP-201</b> (Full Cohort) [8]   | 2     | LGSOC (n=109, combo arm)  | 31% (34/109)                  | 12.9 months                            | Confirmed ORR in a larger population; median Duration of Response (DoR) was 31.1 months.           |
| <b>RAMP-201</b> (FDA Basis) [1] [2] | 2     | KRAS-mutated LGSOC (n=57) | 44% (95% CI: 31, 58)          | —                                      | Data supporting accelerated approval; range of DoR was 3.3 to 31.1 months.                         |

## Experimental Protocol & Dosing

The clinical trials established a specific dosing schedule to optimize efficacy and manage tolerability.

- **Recommended Phase 2 Dose (RP2D) & Schedule:** The established regimen from the FRAME trial is a 28-day cycle where patients receive [5] [1]:
  - **Avutometinib:** 3.2 mg orally, taken twice weekly (e.g., on Day 1 and Day 4).
  - **Defactinib:** 200 mg orally, taken twice daily.
  - Both drugs are administered on a **3 weeks 'on', 1 week 'off'** schedule (for the first 3 weeks of each 4-week cycle). This intermittent dosing was found to be crucial for improving tolerability while maintaining efficacy [5].

- **Key Pharmacokinetic/Pharmacodynamic (PK/PD) Assessments:** In the FRAME trial, the pharmacokinetics of both drugs were assessed on cycle 1, day 8 or 15 over 48 hours. Key parameters like AUC and Cmax were consistent with previous single-agent reports, suggesting no major drug-drug interaction [5]. Paired tumor biopsies (pre-treatment, post a single dose of avutometinib, and post combination therapy) were used to demonstrate target engagement by measuring changes in phosphorylated MEK (p-MEK), ERK (p-ERK), and FAK (p-FAK) [5].

## Other Research Directions

While the combination with avutometinib in LGSOC is the most advanced application, research on **Defactinib** continues in other areas.

- **Potential in Psoriasis:** A December 2024 study in the *Journal of Dermatology* investigated **Defactinib** in psoriasis. The research found that **Defactinib** inhibited FAK phosphorylation and alleviated psoriasiform inflammation and epidermal hyperproliferation in an imiquimod (IMQ)-induced mouse model. The proposed mechanism involves the suppression of the JNK/YB1 signaling pathway [9].
- **Ongoing Trials in Other Cancers:** Verastem Oncology has several ongoing trials exploring this combination in other solid tumors, including [6]:
  - **RAMP 203 & RAMP 204:** Evaluating the triple combination of avutometinib, **defactinib**, and KRAS G12C inhibitors (sotorasib or adagrasib) in non-small cell lung cancer (NSCLC).
  - **RAMP 205:** A Phase 1b/2 trial evaluating the combination with gemcitabine/nab-paclitaxel in front-line metastatic pancreatic cancer.

## Summary for Researchers

The development of **Defactinib** in combination with avutometinib is a compelling example of rational drug design aimed at overcoming tumor resistance. The key takeaways for the research community are:

- **Novel Target Engagement:** The combination simultaneously targets the MAPK pathway and the FAK-mediated resistance mechanism.
- **Clinical Validation:** Strong and consistent response rates in LGSOC, a cancer known for its resistance to chemotherapy, led to its accelerated FDA approval.
- **Tolerable Regimen:** An intermittent dosing schedule makes this dual-pathway inhibition a feasible chronic therapy.

- **Expanding Potential:** Ongoing trials may expand the application of this combination to other RAS-driven solid tumors.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. FDA grants accelerated approval to the combination of ... [fda.gov]
2. FDA Approves Avutometinib-Defactinib Combination for ... [mskcc.org]
3. Defactinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. FAK Inhibition Emerges as a Potential Complementary ... [onclive.com]
5. Defactinib with avutometinib in patients with solid tumors [nature.com]
6. Verastem Presents Avutometinib and Defactinib Combination ... [investor.verastem.com]
7. Defactinib with avutometinib in patients with solid tumors [pubmed.ncbi.nlm.nih.gov]
8. Avutometinib Plus Defactinib in Recurrent Low-Grade ... [ascopost.com]
9. Defactinib inhibits FAK phosphorylation and regulates ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Defactinib & Avutometinib Combination: A Technical Overview].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001669#defactinib-research-articles-and-chapters>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)